4-(呋喃-2-基)-2,4-二氧代丁酸乙酯

概述

描述

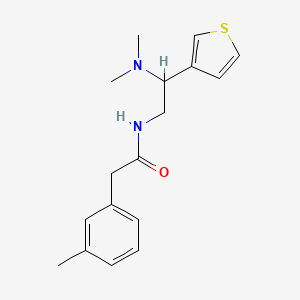

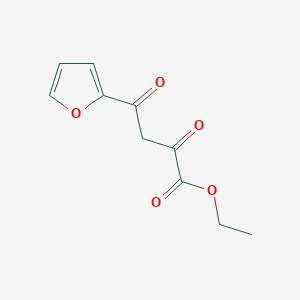

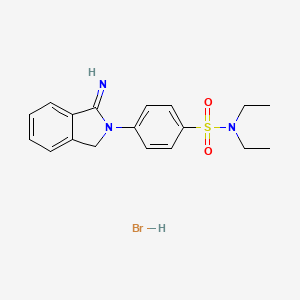

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a chemical compound with a molecular weight of 210.19 . It is a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .

Synthesis Analysis

The synthesis of polysubstituted furans, including compounds structurally related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, has been achieved through the reactions of sulfur ylides and alkynes . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates have been reported to afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1 H NMR . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311+G (d, p) method .Physical And Chemical Properties Analysis

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound with a molecular weight of 210.19 . Its physical and chemical properties have been analyzed using various spectroscopic techniques .科学研究应用

合成及结构性质:与4-(呋喃-2-基)-2,4-二氧代丁酸乙酯相关的3-(4,5,6,7-四氢吲哚-2-基)丙炔酸乙酯发生反应,生成呋喃-2-酮-4,5,6,7-四氢吲哚-环丁烯序列,突显了该化合物在复杂有机合成和结构转化中的潜力 (Sobenina 等人,2011).

化学反应和产物形成:该化合物参与反应生成各种衍生物。例如,4-芳基-2,4-二氧代丁酸乙酯发生维蒂希反应生成环丁烯衍生物,这是高度缺电子的 1,3-二烯的前体 (Yavari 和 Samzadeh-Kermani,1998).

在有机合成中的应用:该化合物的衍生物已用于合成其他复杂的有机分子。例如,5-芳酰基-4-吡喃-2-羧酸乙酯与羟胺反应生成 4-(5-芳基异恶唑-4-基)-2,4-二氧代丁酸乙酯,展示了其在有机合成中的多功能性 (Obydennov 等人,2017).

非均相催化:该化合物还与涉及非均相催化剂的反应相关。例如,3-(2-羟苯基)-3-氧代丙酸乙酯在 K10 蒙脱石粘土催化剂存在下与 2,5-二甲氧基-2,5-二氢呋喃反应,表明其在催化驱动的合成中发挥作用 (Zhang 等人,2018).

呋喃衍生物的形成:相关的化合物 4,4-二甲氧基-2-苯硫基丁酸乙酯可用于制备 3-取代呋喃,展示了其在呋喃衍生物合成中的用途 (Kotake 等人,1977).

光谱和分析研究:5-(哌啶-1-基-甲基)呋喃-2-羧酸乙酯已用于合成过渡金属配合物的复杂配体,突显了其在光谱和分析化学中的重要性 (Patel,2020).

安全和危害

The safety data sheet for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

未来方向

The future directions for the study and application of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

属性

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)

![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)

![1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2416051.png)

![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2416053.png)

![methyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2416057.png)

![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)